molecular formula C11H15NO2 B1310682 tert-Butyl 2-(pyridin-4-yl)acetate CAS No. 79757-20-3

tert-Butyl 2-(pyridin-4-yl)acetate

Cat. No. B1310682
CAS RN: 79757-20-3
M. Wt: 193.24 g/mol
InChI Key: ODMCVWPUMALJPO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(pyridin-4-yl)acetate is a chemical compound that is part of a broader class of tert-butyl esters and pyridine derivatives. These compounds are of significant interest in the field of organic chemistry due to their utility in various synthetic applications, including the synthesis of pyrrole derivatives, pyridine derivatives, and other heterocyclic compounds. They often serve as intermediates in the synthesis of pharmaceuticals and other biologically active molecules .

Synthesis Analysis

The synthesis of tert-butyl esters and related pyridine derivatives can be achieved through various methods. For instance, tert-butyl 3-oxopent-4-ynoates can be obtained from arylacetylenes and acid chlorides, which are then activated by silver salts to induce cyclizations [1

Scientific Research Applications

Catalysis and Polymerization

The application of tert-Butyl 2-(pyridin-4-yl)acetate in catalysis is highlighted in the synthesis and polymerization of related compounds. For instance, Mennenga et al. (2015) described the synthesis and co-polymerization of a compound structurally related to tert-Butyl 2-(pyridin-4-yl)acetate, which yielded catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds were used for kinetic studies in the acylation of tert-butanol, demonstrating significant catalytic activity (Mennenga, Dorn, Menzel, & Ritter, 2015).

Water Oxidation and Ru Complexes

In the field of water oxidation, Zong and Thummel (2005) synthesized a series of dinuclear complexes using tert-Butyl 2-(pyridin-4-yl)acetate derivatives. These complexes were found to be effective in oxygen evolution, demonstrating the potential of tert-Butyl 2-(pyridin-4-yl)acetate in catalyzing important chemical reactions (Zong & Thummel, 2005).

Sensor Application and Nanofibers

Li et al. (2019) explored the application of tert-Butyl 2-(pyridin-4-yl)acetate in the assembly of a polymeric-based ternary europium (III) complex system for sensor applications. Their work involved creating a nanometer scale membrane that exhibited intense red light under ultra-violet excitation, indicating its potential use in optical sensing structures (Li et al., 2019).

Synthesis and Structural Analysis

Garza-Ortiz et al. (2013) conducted a study involving the synthesis and structural analysis of compounds related to tert-Butyl 2-(pyridin-4-yl)acetate, providing insights into the synthesis routes and molecular structures of these compounds (Garza-Ortiz et al., 2013).

Future Directions

The future directions for “tert-Butyl 2-(pyridin-4-yl)acetate” could involve further development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp . Additionally, it could be used in the development of new and potentially ‘greener’ catalytic processes .

properties

IUPAC Name

tert-butyl 2-pyridin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMCVWPUMALJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459771
Record name tert-Butyl 2-(pyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(pyridin-4-yl)acetate

CAS RN

79757-20-3
Record name tert-Butyl 2-(pyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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